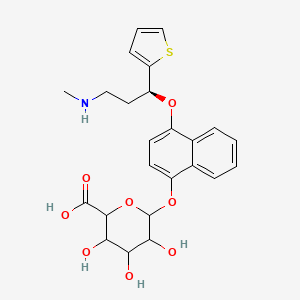

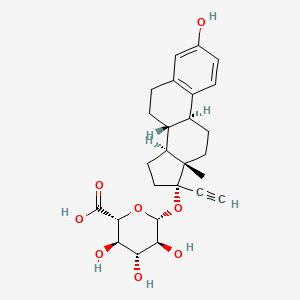

4-Hydroxy Duloxetine beta-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

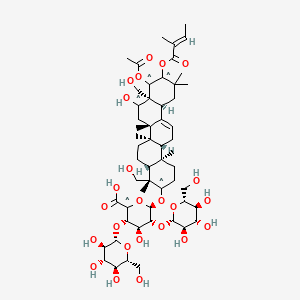

4-Hydroxy Duloxetine beta-D-Glucuronide: is a metabolite of Duloxetine, a serotonin and norepinephrine reuptake inhibitor (SNRI) commonly used as an antidepressant. This compound is formed through the metabolism of Duloxetine by cytochrome P450 enzymes, followed by glucuronidation [2][2]. It is an inactive metabolite, meaning it does not exert the same pharmacological effects as its parent compound, Duloxetine[2][2].

Vorbereitungsmethoden

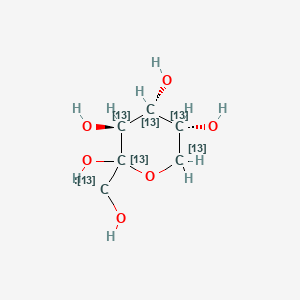

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine beta-D-Glucuronide involves the hydroxylation of Duloxetine followed by glucuronidation. The hydroxylation is typically catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6[2][2]. The glucuronidation process involves the addition of a glucuronic acid moiety to the hydroxylated Duloxetine, facilitated by UDP-glucuronosyltransferases[2][2].

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring optimal conditions for enzyme activity, such as temperature, pH, and substrate concentration[2][2].

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy Duloxetine beta-D-Glucuronide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. The key reactions include:

Hydroxylation: Catalyzed by cytochrome P450 enzymes.

Glucuronidation: Facilitated by UDP-glucuronosyltransferases[][2].

Common Reagents and Conditions:

Hydroxylation: Requires cytochrome P450 enzymes, NADPH, and oxygen.

Glucuronidation: Requires UDP-glucuronic acid and UDP-glucuronosyltransferases[][2].

Major Products: The major product of these reactions is this compound itself[2][2].

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-Hydroxy Duloxetine beta-D-Glucuronide is used as a reference standard for studying the metabolism of Duloxetine and other similar compounds[2][2].

Biology: In biological research, this compound helps in understanding the metabolic pathways and the role of cytochrome P450 enzymes and UDP-glucuronosyltransferases in drug metabolism[2][2].

Medicine: In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Duloxetine, aiding in the development of better therapeutic strategies[2][2].

Industry: In the pharmaceutical industry, this compound is used in quality control and drug testing to ensure the safety and efficacy of Duloxetine-containing medications[2][2].

Wirkmechanismus

As an inactive metabolite, 4-Hydroxy Duloxetine beta-D-Glucuronide does not exert pharmacological effects. Instead, it is a product of the metabolic breakdown of Duloxetine. The parent compound, Duloxetine, inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . The metabolism of Duloxetine to this compound involves cytochrome P450 enzymes (CYP1A2 and CYP2D6) and UDP-glucuronosyltransferases[2][2].

Vergleich Mit ähnlichen Verbindungen

Duloxetine: The parent compound, a serotonin and norepinephrine reuptake inhibitor.

4-Hydroxy Duloxetine: The intermediate metabolite before glucuronidation[][2].

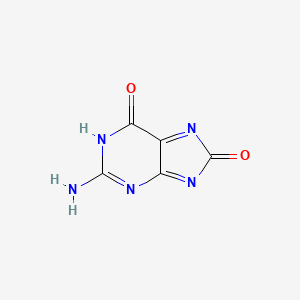

Other Glucuronides: Similar glucuronide metabolites of other drugs, such as Carvedilol beta-D-Glucuronide.

Uniqueness: 4-Hydroxy Duloxetine beta-D-Glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. This dual-step metabolic process distinguishes it from other metabolites that may only undergo one type of modification[2][2].

Eigenschaften

Molekularformel |

C24H27NO8S |

|---|---|

Molekulargewicht |

489.5 g/mol |

IUPAC-Name |

3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19?,20?,21?,22?,24?/m0/s1 |

InChI-Schlüssel |

OBIZFSZXDHWUJZ-OEZVFISHSA-N |

Isomerische SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Kanonische SMILES |

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)

![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)